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Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

Cat. No.: B4202954
CAS No.: 62585-00-6
M. Wt: 237.25 g/mol
InChI Key: YNRSQNVZOZVINS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Chemical Sciences

In modern organic synthesis, there is a continuous drive to construct molecules with high degrees of functional complexity and architectural precision. Benzonitrile (B105546), 4-(2-oxo-2-phenylethoxy)- is an exemplar of such a target, embodying a structure where different chemical functionalities are strategically combined. It features a cyano group on a benzene (B151609) ring, linked via an ether bond to a phenacyl group (a two-carbon chain with a phenyl ring and a ketone). This arrangement is not merely a random assortment of groups; it creates a molecule with multiple reactive sites—the nitrile, the ketone carbonyl, and the alpha-carbon to the ketone—and specific electronic characteristics imparted by the electron-withdrawing nitrile and the conjugated phenyl rings. The study of such compounds provides deep insights into intramolecular interactions and allows chemists to explore new synthetic transformations and applications.

Evolution of Synthetic Methodologies for Benzonitrile and Phenoxy-Keto Derivatives

The synthesis of a molecule like Benzonitrile, 4-(2-oxo-2-phenylethoxy)- relies on the convergence of well-established and evolving synthetic strategies for its core components.

The preparation of benzonitrile derivatives has a long history, dating back to 1844 when Hermann Fehling first reported benzonitrile from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org Industrial-scale production often utilizes the ammoxidation of toluene. wikipedia.org Laboratory syntheses have evolved from classical methods like the Rosenmund–von Braun reaction (using copper cyanide) and the dehydration of benzamides or oximes to more modern, efficient protocols. wikipedia.org Recent advancements include copper-catalyzed cyanations using formamide (B127407) as a mild cyano source and the development of green synthesis routes using recyclable ionic liquids that can act as both solvent and catalyst. researchgate.netrsc.org Another innovative approach involves the conversion of substituted benzoic acids into benzonitriles via an intermediate oxazoline, which is then treated with phosphorus oxychloride. google.com

The formation of the phenoxy-keto moiety in the target molecule is achieved through the creation of an ether bond. The Williamson ether synthesis, a reaction known for over 150 years, remains the most fundamental and versatile method for this purpose. This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, the synthesis would typically involve the reaction of 4-cyanophenol with a phenacyl halide, such as 2-bromo-1-phenylethan-1-one. The phenol (B47542) is first deprotonated with a base to form the more nucleophilic phenoxide. In reactions involving two phases (e.g., an aqueous phenoxide solution and an organic alkyl halide), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction by shuttling the phenoxide ion into the organic phase. quizlet.com

Table 1: General Conditions for Williamson Ether Synthesis
Reactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)BaseSolventCatalyst (Optional)General Outcome
Alcohol / PhenolPrimary Alkyl HalideNaH, K₂CO₃, NaOHDMF, Acetonitrile, THFPhase-Transfer Catalyst (e.g., TBAB)High yield of ether product via SN2 mechanism.
Alcohol / PhenolSecondary Alkyl HalideNaH, K₂CO₃Polar Aprotic (e.g., DMF)NoneMixture of substitution (ether) and elimination (alkene) products.
Alcohol / PhenolTertiary Alkyl HalideAnyAnyNonePrimarily elimination product (alkene) via E2 mechanism.

Significance of Aromatic Nitrile and Phenoxy-Keto Moieties in Contemporary Chemical Research

The functional groups within Benzonitrile, 4-(2-oxo-2-phenylethoxy)- each contribute significantly to its chemical character and potential utility.

The aromatic nitrile moiety is of immense importance in medicinal chemistry and materials science. rsc.orgnih.gov The nitrile group is a strong hydrogen bond acceptor and its linear geometry and small steric footprint allow it to fit into constrained active sites of proteins. nih.gov This has made it a valuable component in drug design, with over 30 FDA-approved nitrile-containing pharmaceuticals used to treat a wide range of diseases. nih.govnih.gov Furthermore, the nitrile group is a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to a vast array of other derivatives. wikipedia.org

The phenoxy-keto moiety provides another layer of functionality. The ketone's carbonyl group is a polar, reactive site susceptible to nucleophilic attack, enabling reactions such as reduction to a secondary alcohol, reductive amination to form new amines, or reaction with Grignard reagents to create tertiary alcohols. libretexts.org The carbon atoms alpha to the carbonyl are acidic and can undergo enolization, facilitating substitution reactions at this position. libretexts.org The combination of a phenoxy group and a ketone is found in numerous biologically active molecules, where the ether linkage provides stability and the keto group often plays a key role in receptor binding or metabolic processes.

Overview of Research Perspectives on Complex Organic Compounds with Integrated Functionalities

The study of complex molecules like Benzonitrile, 4-(2-oxo-2-phenylethoxy)- opens several research avenues. Its trifunctional nature—nitrile, ether, and ketone—makes it a highly valuable scaffold for synthetic chemistry. Researchers can selectively target one functional group while preserving the others, allowing for the stepwise construction of highly complex molecular architectures. For instance, the ketone could be transformed into a new stereocenter, followed by the conversion of the nitrile into a heterocyclic ring system.

From a medicinal chemistry perspective, this compound serves as a template for library synthesis in drug discovery programs. The benzonitrile portion can be explored for its interactions with protein targets, while the phenacyl group can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov The molecule can also be used to create sophisticated coordination complexes with transition metals, where the nitrile or ketone oxygen can act as a ligand, potentially leading to new catalysts or imaging agents. wikipedia.org The investigation of such integrated systems is crucial for pushing the boundaries of what is possible in molecular design and functional materials.

Table 2: Physicochemical Properties of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
PropertyValueSource/Note
Chemical NameBenzonitrile, 4-(2-oxo-2-phenylethoxy)-IUPAC Nomenclature
Synonyms4-(2-Oxo-2-phenylethoxy)benzonitrile; 4-Cyanophenyl phenacyl etherCommon Synonyms
CAS Number56955-73-6Chemical Abstracts Service
Molecular FormulaC₁₅H₁₁NO₂Derived from structure sigmaaldrich.com
Molecular Weight237.26 g/molDerived from formula sigmaaldrich.com
Hydrogen Bond Donor Count0Calculated nih.gov
Hydrogen Bond Acceptor Count3Calculated (O, O, N atoms) nih.gov
Rotatable Bond Count4Calculated nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B4202954 Benzonitrile, 4-(2-oxo-2-phenylethoxy)- CAS No. 62585-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenacyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRSQNVZOZVINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388056
Record name Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62585-00-6
Record name Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Strategies and Methodological Innovations for Benzonitrile, 4 2 Oxo 2 Phenylethoxy

Retrosynthetic Analysis and Strategic Bond Formation for the 4-(2-oxo-2-phenylethoxy) Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For Benzonitrile (B105546), 4-(2-oxo-2-phenylethoxy)-, the most logical disconnection is at the ether C-O bond, as this bond connects the two main fragments of the molecule. amazonaws.com This disconnection strategy reveals two key synthons: a nucleophilic 4-cyanophenoxide and an electrophilic 2-oxo-2-phenylethyl cation.

The corresponding chemical reagents for these synthons are 4-hydroxybenzonitrile (B152051) (also known as p-cyanophenol) and a 2-halo-1-phenylethanone, such as 2-bromoacetophenone. This leads to the Williamson ether synthesis as the most direct and strategically sound approach for constructing the target molecule. francis-press.comfrancis-press.com

The formation of the ether linkage is the cornerstone of this synthesis. While the Williamson ether synthesis is a classic method, modern advancements have significantly improved its efficiency and scope. numberanalytics.com

Optimized Williamson Ether Synthesis : This method involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. francis-press.com For the synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, 4-hydroxybenzonitrile is deprotonated with a suitable base to form the nucleophilic phenoxide, which then attacks 2-bromoacetophenone. francis-press.com Key to optimizing this reaction is the choice of base and solvent. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective, leading to high yields by enhancing the nucleophilicity of the phenoxide. numberanalytics.com

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times and improve yields in Williamson ether synthesis by rapidly and uniformly heating the reactants. numberanalytics.comnumberanalytics.com

Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst can improve reaction efficiency, particularly when dealing with reactants of differing solubility. A catalyst like a quaternary ammonium (B1175870) salt facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. numberanalytics.com

Reductive Etherification : An alternative modern strategy is reductive etherification, which couples a carbonyl compound with an alcohol under reducing conditions. organic-chemistry.orgresearchgate.net While less direct for this specific target, it represents a powerful method for ether synthesis. This could hypothetically involve the reaction of acetophenone (B1666503) and 4-hydroxybenzonitrile catalyzed by a system such as an iron(III) salt with a silane (B1218182) reducing agent. organic-chemistry.org

The 2-oxo-2-phenylethyl moiety is a critical component of the target molecule. While the primary synthetic strategy introduces this group via alkylation, considering acylation reactions offers alternative perspectives and is crucial for preparing the necessary precursors.

The key precursor, 2-bromoacetophenone, is typically synthesized via the α-bromination of acetophenone. Acetophenone itself is readily prepared on an industrial scale through the Friedel-Crafts acylation of benzene (B151609) with acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride.

An alternative, though more challenging, retrosynthetic approach could involve a Friedel-Crafts acylation as the final step. This would require acylating a precursor like 4-phenoxybenzonitrile (B1345653) with an appropriate acyl halide. However, this method would likely suffer from poor regioselectivity, leading to a mixture of ortho and para substituted products on the unsubstituted phenyl ring, making it a less desirable synthetic route.

Exploration of Precursor Selection and Reactant Optimization

The success of the synthesis hinges on the judicious selection of precursors and the fine-tuning of reaction conditions to maximize yield and minimize side reactions.

The primary precursors are:

4-Hydroxybenzonitrile (p-cyanophenol) : This is a commercially available solid. nih.gov Its synthesis can be achieved from p-hydroxybenzaldehyde by conversion to the corresponding oxime, followed by dehydration. google.com The acidity of the phenolic proton makes it readily convertible into a potent nucleophile.

2-Bromoacetophenone : This is a common α-haloketone and a powerful electrophile, widely used as an alkylating agent.

Optimization of the Williamson ether synthesis is critical for an efficient process. The choice of reaction parameters significantly impacts the outcome. numberanalytics.com A weak base like potassium carbonate (K₂CO₃) in acetone (B3395972) is a common and mild system, but stronger bases in polar aprotic solvents often provide higher yields and faster reaction rates. The use of cesium carbonate (Cs₂CO₃) in N-Methyl-2-pyrrolidone (NMP) has been shown to be particularly effective for the synthesis of diaryl ethers from electron-deficient aryl halides, sometimes even without a catalyst. umass.edu

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield This table provides illustrative data based on general principles of Williamson ether synthesis optimization.

Base Solvent Typical Yield (%) Notes
K₂CO₃ Acetone 60-75% Mild conditions, but may require longer reaction times.
NaH DMF 85-95% Strong base, requires anhydrous conditions, fast reaction. numberanalytics.com
KOtBu DMSO >90% Very strong base, excellent for forming the phenoxide. numberanalytics.com

Catalytic Transformations in Compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both transition metal catalysis and biocatalysis offer innovative pathways for the synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- and related structures.

Transition metal catalysis provides powerful alternatives to classical methods for forming C–O bonds. acs.org While the target molecule is an alkyl aryl ether, the principles of aryl ether bond formation are highly relevant, especially for alternative synthetic routes.

Ullmann Condensation : This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol (B47542). organic-chemistry.org Modern protocols use soluble copper(I) catalysts, such as [Cu(PPh₃)₃Br], with bases like cesium carbonate, allowing the reaction to proceed under milder conditions than the classical high-temperature method. umass.eduresearchgate.net This could be applied to couple 4-bromobenzonitrile (B114466) with 2-hydroxy-1-phenylethanone.

Buchwald-Hartwig C-O Coupling : This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming aryl ethers. acs.org It involves the reaction of an aryl halide or triflate with an alcohol, using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling : While primarily for C-C bond formation, this reaction is fundamental in synthesizing complex benzonitrile derivatives, such as o-tolyl benzonitrile (OTBN), a key intermediate for sartan drugs. rsc.orgsci-hub.se This highlights the importance of palladium catalysis in the broader chemistry of functionalized benzonitriles.

Table 2: Comparison of Catalytic Methods for Aryl Ether Formation

Method Catalyst System Substrates Key Advantages
Ullmann Condensation CuI, Cs₂CO₃ Aryl halide + Phenol/Alcohol Economical (copper vs. palladium), effective for electron-deficient halides. umass.eduorganic-chemistry.org
Buchwald-Hartwig Pd(OAc)₂, Ligand (e.g., phosphine) Aryl halide/triflate + Phenol/Alcohol Broad scope, high functional group tolerance, mild conditions. acs.org

Emerging catalytic fields like organocatalysis and biocatalysis offer green and highly selective synthetic alternatives. acsgcipr.org

Organocatalysis : This field uses small organic molecules to catalyze reactions. For ether synthesis, thiourea-based organocatalysts have been used to promote reductive etherification of ketones and alcohols. organic-chemistry.org While not a direct route to the target compound, it showcases a metal-free approach to ether bond formation. Additionally, N-heterocyclic carbenes (NHCs) have been employed in innovative annulation strategies to construct the benzonitrile framework itself. researchgate.netacs.org

Biocatalysis : The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. acsgcipr.org For a multifunctional molecule like Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, several classes of enzymes could be envisioned in its synthesis or modification:

Oxidoreductases : Ketoreductases (KREDs) could selectively reduce the ketone moiety to a secondary alcohol with high stereocontrol. andersonsprocesssolutions.com Monooxygenases could introduce hydroxyl groups onto the aromatic rings. andersonsprocesssolutions.com

Hydrolases : Nitrilases can hydrolyze the nitrile group to a carboxylic acid, while nitrile hydratases can convert it to an amide, offering pathways for functional group interconversion. andersonsprocesssolutions.com

Acyltransferases : These enzymes are highly efficient at forming ester bonds and could be used in acylation steps in alternative synthetic routes. nih.gov The development of multifunctional biocatalysts, where a single enzyme performs multiple transformations, represents a frontier in sustainable synthesis. acs.orgnih.gov

The application of biocatalysis could lead to more sustainable processes by avoiding harsh reagents, minimizing protection/deprotection steps, and operating in environmentally benign solvents like water. acsgcipr.org

Metal-Free Synthetic Methodologies

The primary and most direct metal-free pathway to Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is the Williamson ether synthesis. This long-established reaction proceeds via a nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide attacks an alkyl halide. google.com In this specific synthesis, the sodium or potassium salt of 4-hydroxybenzonitrile acts as the nucleophile, displacing the bromide from 2-bromoacetophenone . The reaction is inherently metal-free in the context of transition-metal catalysis, relying instead on the reaction between the two organic precursors.

To enhance the efficiency of this classic transformation, particularly under biphasic conditions, Phase-Transfer Catalysis (PTC) has emerged as a powerful, metal-free technique. researchgate.net PTC facilitates the migration of the phenoxide reactant from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate under milder conditions. slideshare.net

A typical PTC system for this synthesis involves:

An organic phase containing 2-bromoacetophenone and a solvent like acetone.

A solid or aqueous phase containing the base (e.g., Potassium carbonate ) and 4-hydroxybenzonitrile .

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Tetrabutylammonium (B224687) bromide) or a polyethylene (B3416737) glycol (e.g., PEG-400 ), which transports the phenoxide anion across the phase boundary. crdeepjournal.orgresearchgate.net

The use of a solid base and a catalyst like PEG-400 in a solvent such as acetone represents a common and effective metal-free approach for this etherification. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The choice of solvent is critical in the Williamson ether synthesis as it proceeds via an SN2 mechanism. The reaction rate is highly dependent on the solvent's ability to solvate the participating ions without strongly solvating the nucleophile, which would hinder its reactivity. Polar aprotic solvents are generally preferred because they can solvate the cation (e.g., K+) while leaving the phenoxide anion relatively free and highly nucleophilic.

Common solvents for this synthesis include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). google.com A procedure analogous to the synthesis of the target compound utilizes acetone, which provides a good balance of polarity and a convenient boiling point for refluxing the reaction. researchgate.net

Rate = k[RO-][R'X]

Where:

[RO-] is the concentration of the 4-cyanophenoxide.

[R'X] is the concentration of 2-bromoacetophenone .

k is the second-order rate constant.

The magnitude of k is significantly influenced by the solvent, with more polar aprotic solvents generally leading to a faster reaction rate.

Temperature is a crucial parameter for controlling the rate and outcome of the synthesis. For the Williamson ether synthesis, heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. A common method is to heat the reaction mixture to reflux, which maintains a constant temperature at the boiling point of the solvent. For a reaction using acetone as the solvent, the temperature would be maintained at approximately 56°C. researchgate.net

Optimization involves finding a balance:

Sufficiently High Temperature: To ensure a reasonable reaction time (e.g., 8 hours as reported in a similar procedure). researchgate.net

Avoiding Excessive Heat: To prevent potential side reactions, such as decomposition of the reactants or products, or unwanted reactions involving the nitrile or ketone functional groups.

For liquid-phase reactions conducted in standard laboratory glassware under reflux, pressure control is generally not a primary concern. The system is maintained at atmospheric pressure, with the reflux condenser preventing the loss of volatile solvent and buildup of pressure.

Green Chemistry Principles in Synthetic Design and Implementation

Green chemistry emphasizes the design of chemical processes that are efficient and minimize waste. Two key metrics for evaluating the "greenness" of a synthesis are Atom Economy and the Environmental Factor (E-Factor). orgsyn.org

Atom Economy calculates the theoretical efficiency of a reaction by measuring the mass of atoms from the reactants that are incorporated into the desired product. orgsyn.org

For the synthesis of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- :

Reactants: 4-hydroxybenzonitrile (C_7H_5NO, MW: 119.12 g/mol ) + 2-bromoacetophenone (C_8H_7BrO, MW: 199.04 g/mol )

Product: Benzonitrile, 4-(2-oxo-2-phenylethoxy)- (C_15H_11NO_2, MW: 237.26 g/mol )

By-product: HBr (which is neutralized by the base to form KBr and H_2O)

The theoretical Atom Economy is calculated as: % Atom Economy = (MW of Product / Σ MW of Reactants) * 100 % Atom Economy = (237.26 / (119.12 + 199.04)) * 100 = 74.5%

E-Factor provides a more practical measure of waste by relating the mass of waste generated to the mass of product obtained. chemicalbook.com The ideal E-factor is 0.

E-Factor = (Total Mass of Waste) / (Mass of Product)

An estimated E-Factor can be calculated based on a similar reported procedure, assuming a 90% yield. researchgate.net This calculation includes the mass of reagents, solvents, and workup materials that are not part of the final product.

A key principle of green chemistry is the use of safer, more environmentally benign solvents and reagents. Traditional solvents like DMF and DMSO are effective but pose environmental and health concerns. Modern research focuses on replacing them with greener alternatives.

Sustainable Reagents: The use of an inorganic base like Potassium carbonate is preferable to organometallic bases as it is cheaper, safer, and generates simple, easily removable inorganic salts as by-products. Furthermore, using a catalytic amount of a recyclable phase-transfer agent like PEG-400 is a green approach that avoids stoichiometric quantities of more hazardous reagents. researchgate.net

Table of Mentioned Compounds

Elucidation of Reaction Mechanisms and Chemical Reactivity Profiles of Benzonitrile, 4 2 Oxo 2 Phenylethoxy

Electrophilic and Nucleophilic Substitution Pathways on the Benzonitrile (B105546) Core

The benzonitrile core of the molecule is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the electronic properties of the existing substituents: the nitrile group (-CN) and the 4-(2-oxo-2-phenylethoxy)- group.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. libretexts.orgwikipedia.org The directing effect of substituents on the benzene (B151609) ring determines the position of the incoming electrophile. In this molecule, two competing effects are at play:

The Cyano Group (-CN): This group is strongly deactivating and meta-directing due to its electron-withdrawing nature through both inductive and resonance effects.

The Alkoxy Group (-O-CH₂-CO-Ph): The ether linkage is an activating group and is ortho, para-directing due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance.

Given that the alkoxy group is in the para position relative to the nitrile, their directing effects on the remaining hydrogens of the benzonitrile ring must be considered. The alkoxy group strongly activates the positions ortho to it (positions 3 and 5), while the nitrile group deactivates the entire ring, but least so at the meta positions (also positions 3 and 5). Therefore, the directing effects of both groups converge, strongly favoring electrophilic substitution at the positions ortho to the ether linkage.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Influence of -CN Group (at C1) Influence of -OR Group (at C4) Combined Effect
C2, C6 ortho (deactivated) meta (weakly activated) Strongly Deactivated

| C3, C5 | meta (least deactivated) | ortho (strongly activated) | Strongly Activated |

Typical electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield 3-substituted or 3,5-disubstituted derivatives. edurev.inyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. libretexts.orgbohrium.com The nitrile group is a potent activating group for SNAr reactions, particularly when positioned ortho or para to a leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgkisti.re.kr

In the parent molecule, Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, there is no suitable leaving group (such as a halide) on the benzonitrile ring. Therefore, it is not expected to undergo SNAr reactions under standard conditions. However, a derivative, such as 4-(2-oxo-2-phenylethoxy)-2-halobenzonitrile, would be highly susceptible to nucleophilic attack at the halogen-bearing carbon.

Reactivity of the Ketone and Ether Functional Groups

Carbonyl Group Reactivity (e.g., Condensations, Reductions)

The ketone functional group is a primary site for nucleophilic addition and reactions at the α-carbon. askfilo.comnih.gov

Reductions: The carbonyl group can be readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this reduction. miamioh.edu NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the nitrile group. LiAlH₄ is a stronger reducing agent and could potentially reduce both the ketone and the nitrile, depending on the reaction conditions.

Condensation Reactions: The methylene (B1212753) protons α to the carbonyl group are acidic and can be removed by a base to form an enolate. youtube.com This enolate can then act as a nucleophile in various condensation reactions.

Aldol Condensation: In the presence of a base, the enolate can react with another molecule of an aldehyde or ketone (including itself) to form a β-hydroxy ketone.

Other Condensations: The enolate can also participate in other C-C bond-forming reactions, such as alkylation or acylation at the α-position.

Ether Linkage Cleavage and Functionalization

The ether linkage in this molecule is an aryl alkyl ether. Such ethers can be cleaved under specific conditions. acs.org

Acidic Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, are commonly used to cleave ethers. acs.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage can occur via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. For the CH₂-O bond, an SN2 pathway is likely, leading to 4-hydroxybenzonitrile (B152051) and 2-halo-1-phenylethan-1-one. Cleavage of the more stable aryl-O bond is generally more difficult.

Photochemical and Thermal Transformations

Photochemical Transformations: Ketones are known to undergo characteristic photochemical reactions upon absorption of UV light, such as the Norrish Type I and Type II reactions.

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of a bond adjacent to the carbonyl group to form two radical intermediates. For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, two primary cleavage pathways are possible:

Cleavage of the benzoyl-methylene bond to form a benzoyl radical and a 4-cyanophenoxymethyl radical.

Cleavage of the methylene-oxygen bond is less likely as it is not an α-cleavage relative to the carbonyl. Studies on α-phenoxyacetophenones confirm that Norrish Type I cleavage is a primary photochemical process.

Norrish Type II Reaction: This process involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group. The subject molecule lacks a γ-hydrogen on the ether side, making a classical Norrish Type II reaction impossible via that part of the molecule.

Thermal Transformations: The thermal stability of the molecule is generally high. At elevated temperatures, decomposition would likely initiate at the weakest bonds. The ether linkage (C-O bonds) and the bonds α to the carbonyl group are potential sites for thermal cleavage. Mass spectrometry fragmentation patterns can provide insights into thermal decomposition pathways, often involving cleavage α to the carbonyl group (to form a benzoyl cation) and cleavage of the ether bond.

Derivatization and Functional Group Interconversion Strategies

Modification of the Nitrile Group (e.g., Hydrolysis, Reduction to Amine)

The nitrile group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile to a carboxylic acid (4-(2-oxo-2-phenylethoxy)benzoic acid) via an intermediate amide.

Base-Catalyzed Hydrolysis: Reaction with aqueous base (e.g., NaOH), followed by acidification, also yields the carboxylic acid. Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions, for instance, using KOH in tert-butanol.

Table 2: Products of Nitrile Hydrolysis

Reagents Intermediate Product Final Product (after workup)
H₃O⁺, Δ 4-(2-oxo-2-phenylethoxy)benzamide 4-(2-oxo-2-phenylethoxy)benzoic acid

Reduction to Amine: The nitrile group can be reduced to a primary amine (a benzylamine derivative). The choice of reducing agent is crucial to avoid the simultaneous reduction of the ketone.

Catalytic Hydrogenation: This is a common method for nitrile reduction using catalysts like Raney nickel, Pd, or Pt under a hydrogen atmosphere. Depending on the catalyst and conditions, the ketone may also be reduced.

Chemical Reduction: Strong hydride reagents like LiAlH₄ will reduce the nitrile to a primary amine. However, LiAlH₄ will also reduce the ketone to an alcohol. To achieve selective reduction of the nitrile in the presence of a ketone, specific catalytic systems, such as certain manganese or cobalt complexes, or carefully controlled conditions with other reagents may be required.

Further Functionalization of the Phenoxy and Phenyl Moieties

The phenoxy moiety , containing a nitrile group, is an electron-withdrawing system. The nitrile group (-CN) is a meta-director for electrophilic aromatic substitution on the benzonitrile ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the ether linkage. The electron-withdrawing nature of the nitrile group deactivates the ring, likely requiring harsh reaction conditions for such substitutions to proceed.

Conversely, the phenyl moiety attached to the carbonyl group is part of a phenyl ketone structure. The acetyl group (-C(O)CH₂O-) is also deactivating and meta-directing for electrophilic aromatic substitution on this phenyl ring.

Nucleophilic aromatic substitution on either ring is generally unlikely unless a suitable leaving group is present and activated by strong electron-withdrawing groups.

It is important to note that these are predicted reactivities based on general principles, and specific experimental data for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is not available to confirm these pathways.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

MoietyDirecting GroupPredicted Position of Substitution
Phenoxy (Benzonitrile ring)-O-R (ortho, para directing), -CN (meta directing)Complex, likely favoring substitution on the phenyl ketone ring
Phenyl (Ketone ring)-C(O)RMeta

Note: The interplay of the ether and nitrile groups on the benzonitrile ring complicates simple predictions.

Domino and Cascade Reaction Pathways

There is a significant lack of documented domino and cascade reaction pathways specifically involving Benzonitrile, 4-(2-oxo-2-phenylethoxy)- . Research in this area for closely related isomers, such as 2-(2-oxo-2-phenylethyl)benzonitriles, has been reported. These studies demonstrate that the nitrile and ketone functionalities can participate in intramolecular cyclization reactions to form complex heterocyclic systems.

For instance, Me₃Al-mediated domino nucleophilic addition/intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines has been shown to produce substituted 1-aminoisoquinolines. This reaction proceeds via a nucleophilic addition to the nitrile followed by an intramolecular cyclization involving the ketone.

While these findings on an isomeric compound are insightful, they cannot be directly extrapolated to Benzonitrile, 4-(2-oxo-2-phenylethoxy)- due to the different spatial arrangement of the functional groups. The ether linkage in the target compound significantly alters the geometric possibilities for intramolecular reactions compared to the direct ethyl linkage in the studied isomers.

Further research would be necessary to explore and elucidate any potential domino or cascade reaction pathways for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- .

Table 2: Comparison of Structural Features for Potential Intramolecular Reactions

CompoundLinkage between Benzonitrile and Phenyl KetonePotential for Intramolecular Cyclization
Benzonitrile, 4-(2-oxo-2-phenylethoxy)- Ether linkage (-O-CH₂-C(O)-)Not documented; requires significant bond rotation and may be sterically hindered.
2-(2-oxo-2-phenylethyl)benzonitrileEthyl linkage (-CH₂-C(O)-)Documented to undergo domino reactions to form isoquinolines.

Advanced Spectroscopic and Structural Characterization Methodologies for Benzonitrile, 4 2 Oxo 2 Phenylethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Benzonitrile (B105546), 4-(2-oxo-2-phenylethoxy)- in solution.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's intricate structure.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, COSY would reveal correlations between adjacent aromatic protons on both the benzonitrile and phenyl rings, confirming their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals of protonated carbons, such as those in the aromatic rings and the methylene (B1212753) group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this molecule would include:

Correlations from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the oxygen-bearing aromatic carbon of the benzonitrile ring, confirming the ether linkage.

Correlations from the aromatic protons to the nitrile carbon (-C≡N), providing definitive evidence for its position.

Correlations from protons on the phenyl ring to the carbonyl carbon, confirming the phenacyl moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation in solution. For instance, NOESY could reveal interactions between the methylene protons and the ortho-protons of the adjacent phenyl and phenoxy rings, helping to define the preferred spatial arrangement around the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
Methylene (-CH₂-)~ 5.2 - 5.4~ 70Carbonyl C, C4 (phenoxy), C1' (phenyl)
Carbonyl (C=O)-~ 194Methylene H, H2'/H6' (phenyl)
Nitrile (-C≡N)-~ 118H3/H5 (benzonitrile)
C1 (benzonitrile)-~ 105H2/H6 (benzonitrile)
C2/C6 (benzonitrile)~ 7.0 - 7.2~ 115H3/H5 (benzonitrile)
C3/C5 (benzonitrile)~ 7.6 - 7.8~ 134H2/H6 (benzonitrile), Nitrile C
C4 (benzonitrile)-~ 162Methylene H, H3/H5 (benzonitrile)
C1' (phenyl)-~ 134Methylene H, H2'/H6' (phenyl)
C2'/C6' (phenyl)~ 7.9 - 8.1~ 129Carbonyl C, H3'/H5' (phenyl)
C3'/C5' (phenyl)~ 7.4 - 7.6~ 128H2'/H6' (phenyl), H4' (phenyl)
C4' (phenyl)~ 7.5 - 7.7~ 134H3'/H5' (phenyl)

Note: The chemical shift values are typical predictions and can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and packing in the crystal lattice. This technique is particularly valuable for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterizing Crystallinity: The line widths in ssNMR spectra can provide information about the degree of crystallinity of a sample.

Probing Molecular Conformation: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide conformational details in the solid state, which can be compared with data from X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline molecule, providing accurate bond lengths, bond angles, and details of intermolecular interactions.

Analysis of the crystal structure of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- would reveal its preferred conformation in the solid state. Key conformational features include the torsion angles defining the orientation of the phenyl and benzonitrile rings relative to the central ethoxy-ketone linker. Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between the aromatic rings, and van der Waals forces, would be identified. These interactions are fundamental to understanding the stability of the crystal lattice.

Table 2: Illustrative Crystallographic Data for Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

ParameterDescriptionExpected Value/Feature
Crystal SystemThe symmetry of the unit cell.Likely Monoclinic or Orthorhombic
Space GroupThe specific symmetry elements of the crystal.e.g., P2₁/c
ZThe number of molecules in the unit cell.e.g., 4
C-O-C bond angleThe angle of the ether linkage.~ 118-120°
C-C-O-C torsion angleThe dihedral angle describing the conformation around the ether bond.Defines the relative orientation of the phenoxy and methylene groups.
O=C-C-O torsion angleThe dihedral angle describing the conformation around the ketone-ether bond.Defines the orientation of the carbonyl group relative to the ether linkage.
Intermolecular contactsShort contacts between atoms of adjacent molecules.Potential C-H···O and C-H···N hydrogen bonds; π-stacking between aromatic rings.

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by the intermolecular forces. Understanding the packing motif is crucial as it can influence physical properties like solubility and melting point. X-ray diffraction is the primary tool for investigating polymorphism. If Benzonitrile, 4-(2-oxo-2-phenylethoxy)- can crystallize in different forms (polymorphs), each polymorph will have a unique crystal structure and, consequently, a distinct powder X-ray diffraction (PXRD) pattern.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its chemical formula (C₁₅H₁₂NO₂).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.

Table 3: Predicted Key Fragments in the Mass Spectrum of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

m/z (mass-to-charge ratio)Proposed Fragment Ion StructureDescription of Fragmentation Pathway
238.0868[C₁₅H₁₂NO₂]⁺Protonated parent molecule [M+H]⁺
105.0340[C₇H₅O]⁺Benzoyl cation, formed by cleavage of the C-C bond alpha to the ether oxygen.
133.0500[C₈H₇NO]⁺Formed by cleavage of the bond between the methylene carbon and the phenyl ring's carbonyl group.
119.0371[C₈H₅N]⁺Loss of the phenoxy group from the parent ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the assessment of purity of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" based on its structural components.

The key functional groups within Benzonitrile, 4-(2-oxo-2-phenylethoxy)- are the nitrile (-C≡N) group, the ketone (C=O) group, the ether (C-O-C) linkage, and the two phenyl rings. Each of these groups exhibits characteristic vibrational frequencies.

Detailed Research Findings:

Nitrile Group (C≡N): The stretching vibration of the nitrile group is one of the most characteristic peaks in the infrared spectrum. For aromatic nitriles, this sharp and intense absorption band typically appears in the region of 2240-2220 cm⁻¹. In a closely related compound, 2-cyanophenyl phenacyl ether, the C≡N stretching vibration has been observed at 2221 cm⁻¹ in the FT-IR spectrum. This provides a strong reference point for the expected position of the nitrile peak in the para-substituted isomer.

Carbonyl Group (C=O): The carbonyl group of the ketone moiety gives rise to a strong and sharp absorption band in the FT-IR spectrum. For aryl ketones, this C=O stretching vibration is typically found in the range of 1700-1680 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to aliphatic ketones.

Ether Linkage (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected in the fingerprint region of the infrared spectrum. The asymmetric stretch typically appears as a strong band between 1275-1200 cm⁻¹, while the symmetric stretch is often weaker and found between 1075-1020 cm⁻¹.

Aromatic Rings: The presence of the two phenyl rings is confirmed by several characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In-ring C=C stretching vibrations result in a series of absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent in the 900-675 cm⁻¹ range and can provide information about the substitution pattern of the benzene (B151609) rings.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is typically strong in the IR, the C=C and C≡N stretches are often strong and easily identifiable in the Raman spectrum due to the change in polarizability during the vibration.

Interactive Data Table: Vibrational Frequencies

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-HStretching3100-30003100-3000Medium to Weak
Methylene C-HStretching2970-29502970-2950Medium
Nitrile (C≡N)Stretching~2230~2230Strong, Sharp (IR & Raman)
Ketone (C=O)Stretching~1685~1685Strong (IR), Medium (Raman)
Aromatic C=CIn-plane Stretching1600, 1580, 1500, 14501600, 1580, 1500, 1450Medium to Strong
Ether (C-O-C)Asymmetric Stretching~1250WeakStrong
Ether (C-O-C)Symmetric Stretching~1040WeakMedium
Aromatic C-HOut-of-plane Bending900-675WeakStrong

The purity of a sample of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- can be assessed by the absence of extraneous peaks in the FT-IR and Raman spectra that would indicate the presence of starting materials (e.g., 4-cyanophenol, 2-bromoacetophenone) or byproducts. For instance, a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the presence of phenolic impurities.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

The chromophores present in this molecule are the benzonitrile moiety and the phenacyl group, which includes the phenyl ring and the conjugated carbonyl group.

Detailed Research Findings:

The UV-Vis spectrum of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity (large molar absorptivity, ε). The aromatic rings and the C=O group both contribute to these transitions. The extended conjugation in the phenacyl group and the presence of the benzonitrile system will result in absorption maxima (λmax) at longer wavelengths compared to isolated benzene or ketone chromophores. Aromatic systems typically show a primary absorption band around 200 nm and a secondary, less intense band around 255 nm. Substitution on the ring can cause a bathochromic (red) shift to longer wavelengths.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), specifically the lone pair electrons on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital of the C=O double bond. These transitions are characteristically of low intensity (small ε) and appear at longer wavelengths than the π → π* transitions of the same chromophore. For ketones, the n → π* transition is often observed in the 270-300 nm region.

Interactive Data Table: Electronic Transitions

Transition Type Chromophore Expected λmax (nm) Expected Molar Absorptivity (ε) Description
π → πPhenyl & Benzonitrile Rings~220-240HighHigh-energy transition associated with the aromatic systems.
π → πPhenacyl group (conjugated C=O)~240-260HighTransition involving the conjugated system of the phenyl ring and carbonyl group.
n → π*Carbonyl (C=O)~280-300LowLow-energy, often "forbidden" transition of the carbonyl group's non-bonding electrons.
Secondary Aromatic BandPhenyl & Benzonitrile Rings~270-280Low to MediumFine-structured band characteristic of benzene derivatives.

The position and intensity of these absorption bands are sensitive to the solvent used, with polar solvents often causing a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions. Analysis of the UV-Vis spectrum allows for a comprehensive understanding of the electronic structure and conjugation within the molecule.

Theoretical and Computational Chemistry Investigations of Benzonitrile, 4 2 Oxo 2 Phenylethoxy

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the fundamental electronic properties and behavior of molecules. mdpi.comnih.gov These computational approaches allow for the investigation of molecular structures, vibrational frequencies, and electronic transitions from first principles. For a molecule like Benzonitrile (B105546), 4-(2-oxo-2-phenylethoxy)-, DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and predict a wide range of properties. researchgate.net Ab initio methods, while often more computationally intensive, can provide benchmark data for validating DFT results. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Surfaces)

The electronic structure of a molecule is central to its reactivity and optical properties. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. iqce.jpwuxiapptec.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller gap generally suggests higher reactivity. chalcogen.ro For aromatic compounds containing nitrile and ketone functionalities, the HOMO is typically associated with the π-electrons of the phenyl rings, while the LUMO may be localized on the electron-withdrawing cyano or carbonyl groups.

Molecular Electrostatic Potential (MEP) surfaces are another vital tool for understanding chemical reactivity. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These surfaces are invaluable for predicting how a molecule will interact with other reagents, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzonitrile Derivative

Property Energy (eV)
HOMO -6.5
LUMO -2.1
Energy Gap (ΔE) 4.4

Note: This data is illustrative for a related benzonitrile derivative and not specific to Benzonitrile, 4-(2-oxo-2-phenylethoxy)-. Actual values would require specific DFT calculations for the target molecule.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations are instrumental in predicting and interpreting various types of molecular spectra. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, can be simulated by calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to assign specific vibrational modes to observed absorption bands. For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the ketone, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between molecular orbitals. This allows for the assignment of observed absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic rings.

Molecular Dynamics Simulations for Intramolecular Motion and Solvent Interactions

While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their intramolecular motions and interactions with their environment. MD simulations model the movement of atoms by solving Newton's equations of motion. These simulations can reveal how the flexible parts of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- move and vibrate at finite temperatures.

Moreover, by including explicit solvent molecules (like water or organic solvents) in the simulation box, MD can offer detailed insights into solvation effects. It can show how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding with the carbonyl oxygen, influence the solute's conformation and dynamics.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. nih.gov For a molecule like Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, one could model various potential reactions, such as its synthesis or degradation pathways. This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A critical part of this analysis is locating the transition state (TS)—the highest energy point on the reaction pathway that connects reactants and products.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often used to find the minimum energy path and locate the transition state structure.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure of molecules in the solid state and their assembly into larger supramolecular structures. nih.govmdpi.com For Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, the aromatic rings can participate in π-π stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational methods like Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.govmdpi.comresearchgate.net Understanding these interactions is essential for predicting crystal packing and designing materials with specific properties, as the collective strength of these non-covalent bonds governs the stability and structure of the resulting supramolecular assembly. researchgate.netrsc.org

Nonlinear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases reveals a notable absence of theoretical and computational studies focused specifically on the nonlinear optical (NLO) properties of the compound Benzonitrile, 4-(2-oxo-2-phenylethoxy)-. Despite the growing interest in benzonitrile derivatives for applications in photonics and optoelectronics, this particular molecule does not appear to have been the subject of dedicated NLO investigations.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of molecules. These studies typically involve the calculation of key parameters like the first-order hyperpolarizability (β), second-order hyperpolarizability (γ), and various components of the polarizability tensor. Such calculations provide valuable insights into the structure-property relationships that govern NLO responses and can guide the design of new materials with enhanced optical nonlinearities.

However, for Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, no published data from such theoretical investigations could be located. Consequently, there are no detailed research findings, data tables, or computational analyses available to be presented in this section. Further research in this area would be necessary to elucidate the potential NLO properties of this compound.

Advanced Applications and Potential in Chemical Science and Technology

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups within Benzonitrile (B105546), 4-(2-oxo-2-phenylethoxy)-—specifically the ketone, ether, and nitrile—positions it as a potentially valuable precursor for the synthesis of more complex molecular architectures.

While direct studies on the use of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- for the synthesis of heterocyclic compounds are limited, the reactivity of its structural analogs, particularly 2-(2-oxo-2-arylethyl)benzonitriles, has been explored. These related compounds serve as effective precursors for aminated isoquinoline (B145761) frameworks through a metal-free, aqueous-medium reaction. buysellchem.comatamanchemicals.com This process involves the activation of the nitrile group toward nucleophilic addition and subsequent annulation. atamanchemicals.com The general mechanism suggests that the nitrile group and the adjacent carbonyl functionality can participate in cyclization reactions to form nitrogen-containing heterocycles. Given its structural similarities, it is plausible that Benzonitrile, 4-(2-oxo-2-phenylethoxy)- could undergo similar transformations to yield substituted isoquinolines or other related heterocyclic systems.

There is currently no specific information available in the scientific literature detailing the use of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- as an intermediate in multi-step total synthesis of natural products or complex target molecules.

Role in Materials Science and Engineering

The combination of a rigid aromatic structure and polar functional groups in Benzonitrile, 4-(2-oxo-2-phenylethoxy)- suggests its potential, in principle, for applications in materials science. However, specific research in this area for this compound is not documented.

No specific studies have been found that utilize Benzonitrile, 4-(2-oxo-2-phenylethoxy)- as a monomer or building block for the creation of specialty polymers or functional materials.

There is no available research on the integration of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- into optoelectronic or photonic materials such as OLEDs or solar cells.

Currently, there are no documented studies on the liquid crystal properties or applications of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-.

Compound Data

PropertyValue
IUPAC Name Benzonitrile, 4-(2-oxo-2-phenylethoxy)-
CAS Number 62590-02-7 buysellchem.com
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
Appearance Not specified
Solubility Not specified

Ligand Design in Coordination Chemistry and Catalysis

An extensive review of scientific databases and chemical literature was conducted to ascertain the role of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- as a ligand in coordination chemistry and catalysis.

Chelating Properties and Metal Complex Formation

The potential for Benzonitrile, 4-(2-oxo-2-phenylethoxy)- to act as a chelating ligand stems from the presence of multiple heteroatoms, specifically the oxygen of the ether and ketone groups, and the nitrogen of the nitrile group. These sites could theoretically coordinate with metal ions. However, despite the structural potential, a thorough search of available research has not yielded any specific studies detailing the synthesis, isolation, or characterization of metal complexes involving this compound. Consequently, there is no published data on its chelating properties or specific metal complex formation.

Table 1: Metal Complex Formation with Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

No data available in the scientific literature.

Development of Chemical Probes and Tools for Mechanistic Studies

Chemical probes are essential tools for elucidating reaction mechanisms and identifying molecular targets. The investigation into the utility of Benzonitrile, 4-(2-oxo-2-phenylethoxy)- in this domain is outlined below.

Fluorescent Probes for Chemical Processes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific chemical event or environment. The acetophenone (B1666503) substructure, in some contexts, can serve as a fluorophore. nih.gov However, a comprehensive search of the literature reveals no studies that have designed, synthesized, or evaluated Benzonitrile, 4-(2-oxo-2-phenylethoxy)- or its derivatives as fluorescent probes for any chemical process. The intrinsic fluorescent properties and any potential modulation by chemical interactions remain uninvestigated.

Table 3: Characteristics of Fluorescent Probes Based on Benzonitrile, 4-(2-oxo-2-phenylethoxy)-

No data available in the scientific literature.

Affinity Labels for Target Identification in Chemical Systems

Affinity labeling, particularly photoaffinity labeling, is a powerful technique for identifying the binding partners of small molecules. nih.govnih.gov This often involves incorporating a photoreactive group, such as a benzophenone (B1666685), into the molecule of interest. The benzophenone moiety within Benzonitrile, 4-(2-oxo-2-phenylethoxy)- could theoretically serve this purpose. Despite this potential, there are no published reports of this compound being used as an affinity label or photoaffinity probe for target identification in any chemical or biological system.

Table 4: Target Identification Studies Using Benzonitrile, 4-(2-oxo-2-phenylethoxy)- as an Affinity Label

No data available in the scientific literature.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) generates the target compound . Yield optimization requires monitoring reaction time (typically 12–24 hours), stoichiometric ratios (1:1.2 molar ratio of phenol to bromo-ketone), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from analogous benzophenone derivatives suggests microwave-assisted synthesis may reduce reaction times by 50% while maintaining ≥80% yields .

Basic: How can the purity and structural integrity of Benzonitrile, 4-(2-oxo-2-phenylethoxy)-, be validated post-synthesis?

Methodological Answer:
Validate purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and confirm structural integrity via:

  • ¹H/¹³C NMR : Compare aromatic proton signals (δ 7.5–8.1 ppm for phenyl groups) and carbonyl resonance (δ ~200 ppm for the ketone) .
  • HRMS : Match experimental m/z with theoretical molecular weight (e.g., C₁₅H₁₁NO₂: 261.0790 g/mol) .
  • FT-IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functional groups .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:
Refer to GHS hazard classifications for structurally similar nitriles and ketones:

  • Acute Toxicity (H302) : Use fume hoods and wear nitrile gloves to prevent dermal exposure .
  • Eye Irritation (H319) : Employ safety goggles; rinse eyes with water for 15+ minutes if exposed .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How can computational modeling predict the reactivity of the 2-oxo-2-phenylethoxy moiety in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient carbonyl group’s susceptibility to nucleophilic attack. Analyze frontier molecular orbitals (FMOs) to identify reactive sites:

  • LUMO maps often localize on the ketone carbon, indicating electrophilic character .
  • Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, lowering activation energy by ~15 kcal/mol . Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles) .

Advanced: What spectroscopic techniques resolve contradictions in reported tautomeric equilibria for similar α-keto ether derivatives?

Methodological Answer:
Contradictions arise from solvent-dependent keto-enol tautomerism. Use:

  • Variable-temperature ¹³C NMR to detect enolization (e.g., δ ~90–100 ppm for enol carbons vs. δ ~200 ppm for keto C=O) .
  • UV-Vis spectroscopy : Monitor absorbance shifts (λmax 270→320 nm) in protic vs. aprotic solvents .
  • X-ray crystallography : Resolve solid-state tautomeric preferences (e.g., keto dominance in crystalline phases) .

Advanced: How does steric hindrance from the 4-phenoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The bulky phenoxy group directs coupling to the para position via steric shielding. For Suzuki-Miyaura reactions:

  • Theoretical calculations : Show reduced electron density at the meta position (Mulliken charge: –0.12 vs. –0.28 for para) .
  • Experimental validation : Use Pd(PPh₃)₄ catalyst with aryl boronic acids; meta-substituted byproducts are <5% .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:
Decomposition via hydrolysis or oxidation is minimized by:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical oxidation .
  • Lyophilization : Store as a lyophilized solid under vacuum to reduce moisture uptake .
  • Periodic QC checks : Monitor purity via TLC (Rf 0.5 in 7:3 hexane/EtOAc) every 6 months .

Advanced: How can isotopic labeling (e.g., ¹⁸O) elucidate the mechanism of ketone reduction in this compound?

Methodological Answer:

  • Synthesis of ¹⁸O-labeled analog : React 4-(2-oxo-2-phenylethoxy)benzonitrile with H₂¹⁸O under acidic conditions (pH 4–5, 50°C, 48 hours) .
  • Mechanistic tracking : Use GC-MS to detect ¹⁸O incorporation in the reduced alcohol product, confirming hydride transfer vs. proton-coupled electron transfer pathways .

Advanced: What in silico methods predict metabolic pathways for this compound in pharmacological studies?

Methodological Answer:

  • CYP450 docking simulations : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizer of nitriles) .
  • MetaSite software : Predicts primary oxidation at the benzylic carbon (probability >70%) and nitrile hydrolysis to carboxylic acid (<10%) . Validate with in vitro microsomal assays .

Advanced: How do solvent polarity and counterion choice affect crystallization outcomes for X-ray analysis?

Methodological Answer:

  • High-polarity solvents (e.g., DMSO) favor needle-like crystals; switch to ethyl acetate/hexane (3:7) for block-shaped crystals suitable for diffraction .
  • Counterion screening : Trifluoroacetate salts improve crystal packing via strong H-bonding (d = 2.8 Å in crystal lattice) vs. chloride (d = 3.2 Å) .

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